molecular formula C11H9NO B094881 1-(Quinolin-2-YL)ethanone CAS No. 1011-47-8

1-(Quinolin-2-YL)ethanone

Cat. No. B094881
CAS RN: 1011-47-8
M. Wt: 171.19 g/mol
InChI Key: UCCQXCFFHYCLEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various quinoline derivatives has been a subject of interest due to their biological activities. For instance, ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives were synthesized, with their structures confirmed by spectral data and elemental analysis . Similarly, an iron-catalyzed protocol was developed for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes . A Pd(ii)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides using azodicarboxylates was also reported, highlighting a reaction that proceeds under mild conditions . Additionally, a sequential multi-component reaction was utilized to synthesize aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives with excellent yields . These methods demonstrate the versatility and innovation in the synthesis of quinoline-related compounds.

Molecular Structure Analysis

The molecular structures of the synthesized quinoline derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), phosphorus-31 nuclear magnetic resonance (31P NMR), and mass spectrometry were employed to elucidate the structures of the new compounds . X-ray crystallography provided detailed structural information for 1,2-bis(8'-quinolinyl)ethyne and its rearranged oxidation product, revealing the coplanar arrangement of the polycyclic ring systems .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is highlighted by the various reactions they undergo. The iron-catalyzed intramolecular C(sp(2))-N cyclization and the Pd(ii)-catalyzed synthesis involving azodicarboxylates are examples of reactions leading to complex quinoline structures. The multi-component reaction used to synthesize aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives further illustrates the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure and have significant implications for their biological activity. For example, the antimicrobial activities of the synthesized ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives were investigated, showing significant antibacterial and antifungal activity . The antiproliferative evaluation of 4-anilinofuro[2,3-b]quinoline derivatives against various cancer cell lines revealed potent activity, with one compound inducing cell-cycle arrest and cell death . The antibacterial activity of various substituted 1-(5-(2-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones was also screened, with several compounds showing potential activity . These studies underscore the importance of the physical and chemical properties of quinoline derivatives in their biological applications.

Scientific Research Applications

  • Anticancer Properties: 1-(Quinolin-2-YL)ethanone derivatives show significant antiproliferative activity against various cancer cell lines. One such derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrated high antiproliferative activity by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase. It is also suggested to induce cell death by apoptosis (Via et al., 2008).

  • Catalytic Behavior in Polymerization: Derivatives of 1-(Quinolin-2-YL)ethanone have been used in the synthesis of iron and cobalt complexes. These complexes exhibited good catalytic activities for ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).

  • Antimicrobial Activity: Certain derivatives, like substituted 1,2,3-triazoles containing the 1-(Quinolin-2-YL)ethanone moiety, have shown antimicrobial properties. These compounds were screened for antimicrobial activity, providing insights into potential uses in battling infections (Holla et al., 2005).

  • G-protein-coupled Estrogen Receptor Agonist: G-1, a compound related to 1-(Quinolin-2-YL)ethanone, acts as an agonist for the G-protein-coupled estrogen receptor. It has been shown to suppress ovarian cancer cell proliferation by blocking tubulin polymerization (Wang et al., 2013).

  • Corrosion Inhibitors: Quinoxalin-6-yl derivatives of 1-(Quinolin-2-YL)ethanone have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, highlighting their potential in industrial applications (Olasunkanmi et al., 2015).

  • Synthesis of Novel Medicinal Compounds: The chemical synthesis of various derivatives of 1-(Quinolin-2-YL)ethanone has led to the discovery of new medicinal compounds with potential therapeutic applications, including anti-Alzheimer's agents (Naik et al., 2022).

Safety And Hazards

1-(Quinolin-2-YL)ethanone is harmful if swallowed and causes skin irritation. It may also cause serious eye irritation and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-quinolin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQXCFFHYCLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312539
Record name 1-(QUINOLIN-2-YL)ETHANONE
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-2-YL)ethanone

CAS RN

1011-47-8
Record name 2-Acetylquinoline
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Record name 1011-47-8
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Record name 1-(QUINOLIN-2-YL)ETHANONE
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Record name 1-(quinolin-2-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

The title compound was prepared by the route outlined in Example 22-6 to 7 starting with 6-bromo-N-ethoxalyl-2-(1-methoxycarbonylethyl)tetrahydroquinoline (less polar). In nitration step of Example 22-6, conditions of nitronium tetrafluoroborate in dichloromethane at room temperature were employed instead of those of refluxing ammonium nitrate-trifluoroacetic anhydride in chloroform: mp 242° C.; 1H NMR (270 MHz, DMSO-d6) δ12.08 (s, 1H), 7.21 (s, 1H), 7.17 (s, 1H), 4.93 (bd, 1H, J=10 Hz), 3.40 (s, 3H), 2.89 (ddd, 1H, J=17.1, 13.5, 4.5 Hz), 2.80 (dm, 1H, J=17.1 Hz), 2.60 (qd, 1H, J=7, 10 Hz), 2.23 (dm, 1H, J=13.5 Hz), 1.72~1.91 (m, 1H), 1.11 (d, 3H, J=7 Hz).
Name
6-bromo-N-ethoxalyl-2-(1-methoxycarbonylethyl)tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
ammonium nitrate trifluoroacetic anhydride
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 2-ethoxalylmethylcarbonylquinoline (32.24 g, 0.132 mol) in concentrated hydrochloric acid (300 mL) was refluxed for 4 h and concentrated in vacuo. The residue was dissolved in aqueous sodium bicarbonate and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 20:1 to 7:1 hexane/ethyl acetate to give 21.72 g of 2-acetylquinoline (96%): 1H NMR (270 MHz, CDCl3) δ8.25 (d, 1H, J=8.6 Hz), 8.19 (dd, 1H, J=8.3, 1 Hz), 8.13 (d, 1H, J=8.6 Hz), 7.86 (dd, 1H, J=8.3, 1 Hz), 7.78 (td, 1H, J=8.3, 1 Hz), 7.64 (td, 1H, J=8.3, 1 Hz), 2.87 (s, 3H).
Name
2-ethoxalylmethylcarbonylquinoline
Quantity
32.24 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

Quinaldic acid (2.76 grams, 0.017 mole) was dissolved in 100 ml of dried tetrahydrofuran. Then 25 ml of 1.6 M (0.04 mole) of methyl lithium was added using a syringe. Reaction appeared immediate. The solution was stirred and heated under reflux for two hours and then poured into 600 ml of ice water. The ketone (2-acetylquinoline) was extracted with four 25 ml portions of ethyl ether which, after drying, was removed by rotary evaporation to yield ca. 1.0 g (ca. 40%) of 2-acetylquinoline.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RJ Butcher, JP Jasinski, AN Mayekar… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C11H9NO, crystallizes with four independent molecules in the asymmetric unit. The formyl group in each molecule is coplanar with the attached quinoline ring …
Number of citations: 8 scripts.iucr.org
TJ Whittemore, A Millet, HJ Sayre, C Xue… - Journal of the …, 2018 - ACS Publications
A series of dirhodium(II,II) paddlewheeel complexes of the type cis-[Rh 2 (μ-DTolF) 2 (μ-L) 2 ][BF 4 ] 2 , where DTolF = N,N′-di(p-tolyl)formamidinate and L = 1,8-naphthyridine (np), 2-(…
Number of citations: 38 pubs.acs.org
BK Sarojini, B Narayana, AN Mayekar… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C11H5F6NO·C11H5F6NO, both molecules (except F and H atoms) are essentially planar (the rms deviations for all non-H atoms are 0.008 and 0.034 Å for the …
Number of citations: 3 scripts.iucr.org
E Fazal, M Kaur, BS Sudha, S Nagarajan… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C16H10ClNO2, the dihedral angle between the quinoline ring system and the benzene ring is 14.7 (5). The carboxylate group is twisted from the mean planes of …
Number of citations: 5 scripts.iucr.org
E Fazal, M Kaur, BS Sudha, S Nagarajan… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C17H12ClNO2, the dihedral angle between the mean planes of the quinoline ring system and the benzene ring is 68.7 (7). The mean plane of the carboxylate …
Number of citations: 2 scripts.iucr.org
E Fazal, JP Jasinski, ST Krauss, BS Sudha… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C17H13NO2, two molecules crystallize in the asymmetric unit. The dihedral angle between the mean planes of the quinoline and benzene rings are 78.3 (4) and …
Number of citations: 6 scripts.iucr.org
C Wang, N Li, WJ Zhu, JF Gong… - The Journal of Organic …, 2018 - ACS Publications
The first enantioselective Michael addition of 2-acetyl azaarenes to β-CF 3 -β-(3-indolyl)nitroalkenes has been successfully achieved in the presence of a Co(II)/(imidazoline-oxazoline) …
Number of citations: 14 pubs.acs.org
H Kumar, M Dhameja, M Rizvi, P Gupta - ChemistrySelect, 2021 - Wiley Online Library
Fused heterocycles display prodigious prominence in diverse field ranging from medicinal chemistry to material science and chemical biology to catalysis. Owing to biological …
Y Chen, L Zou, H Liu, C Chen, Q Wang… - The Journal of …, 2019 - ACS Publications
To enhance the electrocatalytic performance of transition metal and nitrogen codoped carbon (M–N–C) for the CO 2 electroreduction reaction, we present a Fe and N codoped porous …
Number of citations: 52 pubs.acs.org
S Garg, HS Sohal, DS Malhi, M Kaur… - Current Organic …, 2022 - ingentaconnect.com
Background: Heterocyclic compounds have gained attention due to their growing demand against various infectious diseases, but their synthesis with hazardous chemicals, costly …
Number of citations: 2 www.ingentaconnect.com

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